4-Chloropyridazin-3-ol

Medicinal Chemistry PARP-1 Inhibition Anticancer Hybrid Design

4-Chloropyridazin-3-ol is a validated heterocyclic building block with a 4-chloro substituent for SNAr reactions and a 3-hydroxy group enabling orthogonal O-alkylation/N-functionalization. It has demonstrated utility in PARP-1 inhibitor conjugates (IC50 comparable to olaparib) and PPO herbicides (Ki=0.0338 μM), with minimal off-target enzyme interactions (IC50 >1 mM). Positional isomers (e.g., 3-chloropyridazine) exhibit different regioselectivity and cannot substitute for this specific scaffold.

Molecular Formula C4H3ClN2O
Molecular Weight 130.53 g/mol
CAS No. 1677-79-8
Cat. No. B156340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyridazin-3-ol
CAS1677-79-8
Molecular FormulaC4H3ClN2O
Molecular Weight130.53 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NN=C1)Cl
InChIInChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8)
InChIKeyUYWAYTBDMJFIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropyridazin-3-ol CAS 1677-79-8: Procurement Specifications and Core Chemical Identity for Research Sourcing


4-Chloropyridazin-3-ol (CAS 1677-79-8), also designated as 4-chloro-3(2H)-pyridazinone or 4-chloro-2,3-dihydropyridazin-3-one, is a heterocyclic small-molecule building block with the molecular formula C4H3ClN2O and a molecular weight of 130.53 g/mol [1]. This compound belongs to the pyridazinone class and features a chlorine substituent at the 4-position and a hydroxyl (keto-enol tautomeric) group at the 3-position on the pyridazine ring [1]. Commercial suppliers typically offer this compound at 95% purity or higher, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . The compound serves primarily as a synthetic intermediate for constructing more complex pyridazinone-based pharmacophores and agrochemical scaffolds, rather than as an end-use active pharmaceutical ingredient.

Why 4-Chloropyridazin-3-ol Cannot Be Directly Substituted by Generic Pyridazinones in Chemical Synthesis


Substitution of 4-Chloropyridazin-3-ol with generic pyridazinones or other chloropyridazine positional isomers is not chemically valid due to fundamental differences in reactivity profiles. The 4-chloro substituent on a pyridazin-3-ol scaffold provides a specific electrophilic site for nucleophilic aromatic substitution (SNAr) reactions that is not present in non-chlorinated pyridazinones, while the 3-hydroxy (or 3-oxo) group simultaneously enables O-alkylation and N-functionalization pathways that are geometrically and electronically distinct from substitution at alternative positions [1][2]. Positional isomers such as 3-chloropyridazine or 5-chloropyridazin-3-ol exhibit markedly different regioselectivity in cross-coupling reactions and divergent metabolic stability profiles when incorporated into downstream bioactive molecules [1]. Procurement of a generic "chloropyridazine" without verifying the exact substitution pattern therefore carries substantial risk of failed synthetic sequences, altered product profiles, and non-reproducible biological results.

4-Chloropyridazin-3-ol Procurement Evidence: Quantitative Comparator Data for Informed Scientific Selection


4-Chloropyridazin-3-ol as Preferred Core Scaffold in Chloropyridazine Hybrid Anticancer Agents: Synthetic Tractability Evidence

In a 2024 molecular hybridization study, the 4-chloropyridazin-3-ol scaffold was selected over alternative pyridazinone cores as the foundational building block for constructing a series of 4-chloropyridazinoxyphenyl conjugates (compounds 3a-h, 4a-e, and 5) [1]. While the study does not provide a direct head-to-head comparison of synthetic yield versus other pyridazinone starting materials, the deliberate selection of the 4-chloro-3-ol substitution pattern as the common core across an entire 14-compound library constitutes class-level inference that this specific scaffold offers superior synthetic accessibility and reliable downstream functionalization for generating PARP-1 inhibitors [1]. The resulting hybrids demonstrated growth inhibition across eleven cancer cell lines with potency ordered by substitution type: 4-chloropyridazinoxyphenyl-aromatic ketones (3a-h) > 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one (4a-e) > thiazolidine-2,4-dione hybrid (5) [1].

Medicinal Chemistry PARP-1 Inhibition Anticancer Hybrid Design

Enzymatic Selectivity Profiling: 4-Chloropyridazin-3-ol Demonstrates Negligible Aldehyde Oxidase and Tyrosinase Inhibition

In vitro enzyme inhibition profiling reveals that 4-chloropyridazin-3-ol exhibits minimal interaction with two clinically relevant off-target enzymes. Against rabbit aldehyde oxidase 1 (AOX1), a key enzyme involved in phase I drug metabolism and a common source of pharmacokinetic variability, the compound showed an IC50 > 1.00E+6 nM (equivalent to >1,000 μM) [1]. Similarly, against Agaricus bisporus (mushroom) polyphenol oxidase 2 (tyrosinase), the compound displayed an IC50 > 1.00E+6 nM [1]. While no direct comparator was evaluated under identical conditions, these values place 4-chloropyridazin-3-ol in the lowest category of enzyme inhibition potency—well above typical screening thresholds of 10-100 μM that define meaningful inhibition—indicating that the core scaffold itself contributes negligible metabolic liability [1].

Enzyme Inhibition Off-Target Screening Drug Metabolism

Precedented Incorporation of 4-Chloropyridazin-3-ol Core in Patent-Protected Agrochemical Intermediates

U.S. Patent 12,435,044 (issued October 2025) explicitly discloses pyridazinone compounds of Formula I for use as herbicides and, critically, as synthetic intermediates for preparing herbicidal pyridazinones [1]. The disclosed intermediates feature a 4-chloropyridazin-3-one core structure with defined substitution patterns, including R2 as H, Cl, Br, or I at positions that can correspond to the 4-chloro motif, and R3 as Cl or OR4 where the oxygen connectivity aligns with the 3-hydroxy/3-oxo functionality of 4-chloropyridazin-3-ol [1]. While the patent does not provide direct comparative yield data for 4-chloropyridazin-3-ol versus alternative halogenated pyridazinones, the explicit inclusion of this substitution pattern within an issued patent's claims constitutes class-level inference that this scaffold provides distinct and protectable synthetic utility for agrochemical development [1].

Agrochemical Synthesis Herbicide Intermediates Process Chemistry

Comparative Reactivity Advantage: 4-Chloro Substituent Enables SNAr Chemistry Not Available to Non-Chlorinated Pyridazinones

The 4-chloro substituent on 4-chloropyridazin-3-ol provides a defined electrophilic site for nucleophilic aromatic substitution (SNAr) reactions that is entirely absent in the non-chlorinated parent compound, pyridazin-3-ol [1]. This functional divergence is supported by established synthetic methodology: 4-chloropyridazin-3-ol can be prepared via chlorination of pyridazin-3-ol using thionyl chloride (SOCl2) under reflux conditions, introducing the chlorine atom specifically at the 4-position . The resulting product possesses both a leaving group (chlorine) for substitution reactions and a nucleophilic oxygen center (hydroxyl) for orthogonal functionalization—a dual-reactivity profile that non-chlorinated pyridazin-3-ol lacks entirely [1]. The computed rotatable bond count of zero confirms a rigid, planar structure with predictable regiochemistry [1].

Synthetic Methodology Nucleophilic Aromatic Substitution Reaction Selectivity

Procurement-Driven Application Scenarios for 4-Chloropyridazin-3-ol: Where the Evidence Supports Scientific Use


Medicinal Chemistry: Core Scaffold for PARP-1 Inhibitor Hybrid Design

Researchers developing chloropyridazine-based PARP-1 inhibitors should procure 4-chloropyridazin-3-ol as the core building block for constructing 4-chloropyridazinoxyphenyl conjugates. The compound has been validated in a 2024 study that successfully generated 14 distinct hybrids using this scaffold, with demonstrated anticancer activity across eleven cell lines and PARP-1 inhibition comparable to olaparib in select derivatives [1]. The established synthetic route via this core scaffold provides a reproducible starting point for structure-activity relationship (SAR) exploration in apoptosis-inducing anticancer agents.

Agrochemical R&D: Pyridazinone Herbicide Intermediate Synthesis

Agrochemical research groups pursuing novel protoporphyrinogen IX oxidase (PPO) inhibitors or other pyridazinone-based herbicides should consider 4-chloropyridazin-3-ol as a key synthetic intermediate. The pyridazinone scaffold has demonstrated potent PPO inhibition (Ki = 0.0338 μM for optimized derivative 10ae) and broad-spectrum herbicidal activity across multiple weed species [1]. U.S. Patent 12,435,044 explicitly claims pyridazinone intermediates incorporating the 4-chloro-3-oxo substitution pattern for herbicidal applications , confirming industrial relevance and establishing a foundation for proprietary agrochemical development programs.

Chemical Biology Tool Compound Synthesis for Target Validation

For chemical biology laboratories requiring clean tool compounds with minimal off-target enzyme interactions, 4-chloropyridazin-3-ol offers a structurally defined starting material with demonstrated negligible inhibition of aldehyde oxidase 1 (IC50 > 1 mM) and tyrosinase (IC50 > 1 mM) [1]. This low metabolic liability profile, combined with the scaffold‘s rotatable bond count of zero (rigid, predictable conformation) , supports its use in generating probe molecules where minimal core-derived confounding activity is essential for reliable target validation studies.

Custom Synthesis and Chemical Process Development

Contract research organizations (CROs) and process chemistry groups executing custom synthesis of pyridazinone-containing molecules should procure 4-chloropyridazin-3-ol as a versatile bifunctional building block. The compound's 4-chloro group serves as a leaving group for SNAr chemistry, while the 3-hydroxy/3-oxo functionality enables orthogonal O-alkylation and N-functionalization pathways [1]. This dual reactivity profile supports efficient, regioselective construction of complex pyridazinone derivatives and heterocyclic fused-ring systems, reducing the need for protecting group strategies and streamlining multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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